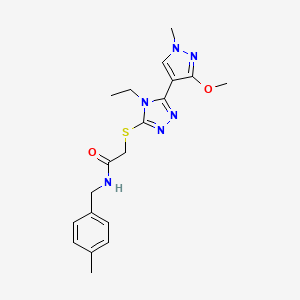

![molecular formula C23H21N3OS2 B3018980 N-(4-methylbenzo[d]thiazol-2-yl)-2-(4-(methylthio)phenyl)-N-(pyridin-4-ylmethyl)acetamide CAS No. 923195-46-4](/img/structure/B3018980.png)

N-(4-methylbenzo[d]thiazol-2-yl)-2-(4-(methylthio)phenyl)-N-(pyridin-4-ylmethyl)acetamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound "N-(4-methylbenzo[d]thiazol-2-yl)-2-(4-(methylthio)phenyl)-N-(pyridin-4-ylmethyl)acetamide" is a derivative of benzothiazole, which is a heterocyclic compound consisting of a benzene ring fused to a thiazole ring. Benzothiazole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications, including antitumor and kinase inhibitory activities .

Synthesis Analysis

The synthesis of benzothiazole derivatives typically involves the reaction of appropriate amines with carbon disulfide or thiocarboxylic acids to form the thiazole ring, followed by various functionalization reactions to introduce additional substituents. For instance, the synthesis of N-[4-(benzothiazole-2-yl)phenyl]acetamide derivatives has been achieved using 2-(4-aminophenyl)benzothiazole as a pharmacophoric group, which is prepared by reacting 4-aminobenzoic acid with 2-aminothiophenol . Similarly, N-benzyl substituted acetamide derivatives have been synthesized to evaluate their Src kinase inhibitory and anticancer activities .

Molecular Structure Analysis

The molecular structure of benzothiazole derivatives is characterized by spectroscopic techniques such as FT-IR, UV-Vis, NMR, and X-ray diffraction. These compounds often crystallize in monoclinic space groups with specific unit cell dimensions, and their molecular surface contours can be analyzed using Hirshfeld surface analysis . The electronic properties, such as the frontier molecular orbitals (HOMO and LUMO), can be calculated using density functional theory (DFT) to understand the charge transfer within the molecule .

Chemical Reactions Analysis

Benzothiazole derivatives can participate in various chemical reactions due to their reactive sites. For example, the presence of an acetamide group allows for further functionalization through nucleophilic substitution reactions. The electrophilic nature of the benzothiazole ring can facilitate interactions with nucleophiles, such as DNA bases, leading to charge transfer . Additionally, the synthesis of fused thiazolo[3,2-a]pyrimidinones demonstrates the use of N-aryl-2-chloroacetamides as electrophilic building blocks for ring annulation .

Physical and Chemical Properties Analysis

The physical and chemical properties of benzothiazole derivatives, such as their thermodynamic properties, can be calculated at different temperatures to establish relationships between these properties and temperature . The stability of these molecules can be attributed to hyperconjugative interactions and charge delocalization, as analyzed by natural bond orbital (NBO) analysis . The solubility, melting points, and other physical properties are influenced by the specific substituents on the benzothiazole core.

科学的研究の応用

Src Kinase Inhibitory and Anticancer Activities

Research has identified derivatives similar to N-(4-methylbenzo[d]thiazol-2-yl)-2-(4-(methylthio)phenyl)-N-(pyridin-4-ylmethyl)acetamide as potent Src kinase inhibitors, with implications for cancer treatment. The study by Fallah-Tafti et al. (2011) synthesized various N-benzyl substituted acetamide derivatives containing a thiazole moiety and evaluated them for Src kinase inhibitory activities. These compounds demonstrated significant inhibition of cell proliferation in various human carcinoma cells, indicating their potential as anticancer agents.

Antimicrobial and Antifungal Activities

Compounds structurally related to N-(4-methylbenzo[d]thiazol-2-yl)-2-(4-(methylthio)phenyl)-N-(pyridin-4-ylmethyl)acetamide have also been evaluated for their antimicrobial and antifungal properties. A study by Saravanan et al. (2010) synthesized novel thiazole derivatives incorporating a pyrazole moiety and tested them against various bacterial and fungal strains. The compounds showed significant activity, suggesting their utility in developing new antimicrobial agents.

Analgesic Activity

Furthermore, thiazole derivatives have been investigated for their analgesic properties. Saravanan et al. (2011) synthesized novel compounds by incorporating a pyrazole moiety into thiazole derivatives and evaluated their analgesic activities in mice. Several compounds exhibited significant analgesic effects, highlighting the potential of such derivatives in pain management.

特性

IUPAC Name |

N-(4-methyl-1,3-benzothiazol-2-yl)-2-(4-methylsulfanylphenyl)-N-(pyridin-4-ylmethyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H21N3OS2/c1-16-4-3-5-20-22(16)25-23(29-20)26(15-18-10-12-24-13-11-18)21(27)14-17-6-8-19(28-2)9-7-17/h3-13H,14-15H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WNFDURVYQQDZAN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(=CC=C1)SC(=N2)N(CC3=CC=NC=C3)C(=O)CC4=CC=C(C=C4)SC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H21N3OS2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

419.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4-methylbenzo[d]thiazol-2-yl)-2-(4-(methylthio)phenyl)-N-(pyridin-4-ylmethyl)acetamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

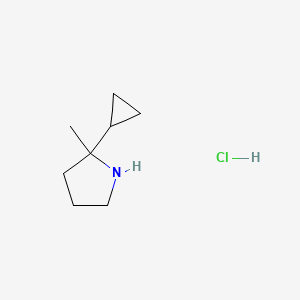

![2-Methyl-5-[(methylamino)methyl]furan-3-carboxylic acid hydrochloride](/img/structure/B3018898.png)

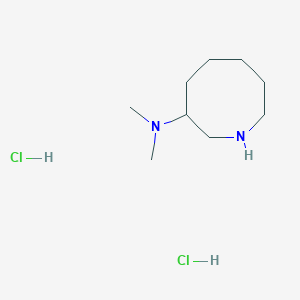

![2-[(3-Chloro-4-fluorophenoxy)methyl]oxirane](/img/structure/B3018899.png)

![N-(4-bromophenyl)-2-[(2Z)-3-methyl-2-(methylimino)-4-oxo-1,3-thiazolidin-5-yl]acetamide](/img/structure/B3018902.png)

![6-Ethoxy-3-(4-methoxybenzoyl)-1-[(2-methoxyphenyl)methyl]quinolin-4-one](/img/structure/B3018907.png)

![(2-Chloro-3-pyridinyl){4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]piperazino}methanone](/img/structure/B3018909.png)

![4-([1,1'-Biphenyl]-4-yl)-6-chloro-2-phenylpyrimidine](/img/structure/B3018911.png)

![N-(4,6-dimethylbenzo[d]thiazol-2-yl)-3-(2,5-dioxopyrrolidin-1-yl)-N-(pyridin-3-ylmethyl)benzamide](/img/structure/B3018915.png)

![1-{[(3,5-Dimethyl-4-isoxazolyl)methyl]thio}-4-methyl[1,2,4]triazolo[4,3-a]quinoline](/img/structure/B3018916.png)

![2-Cyclopropyl-4-[[4-(6-pyridin-2-ylpyridazin-3-yl)piperazin-1-yl]methyl]-1,3-thiazole](/img/structure/B3018919.png)

![N-[(E)-2-(benzenesulfonyl)-2-(6-chloropyridin-3-yl)ethenyl]-4-methoxyaniline](/img/structure/B3018920.png)